molecular formula C20H16N2O3S2 B12091152 Benzeneacetonitrile, 2-methyl-alpha-[2-[[[(4-methylphenyl)sulfonyl]oxy]imino]-3(2H)-thienylidene]-

Benzeneacetonitrile, 2-methyl-alpha-[2-[[[(4-methylphenyl)sulfonyl]oxy]imino]-3(2H)-thienylidene]-

Cat. No.: B12091152
M. Wt: 396.5 g/mol
InChI Key: SJFUUYIYTZCECB-RFBAJPLNSA-N
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Description

Benzeneacetonitrile, 2-methyl-alpha-[2-[[[(4-methylphenyl)sulfonyl]oxy]imino]-3(2H)-thienylidene]- is a complex organic compound with the molecular formula C20H16N2O3S2 and a molecular weight of 396.48 g/mol . This compound is known for its unique structure, which includes a benzene ring, a nitrile group, and a thienylidene moiety. It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of Benzeneacetonitrile, 2-methyl-alpha-[2-[[[(4-methylphenyl)sulfonyl]oxy]imino]-3(2H)-thienylidene]- involves several steps. One common method includes the reaction of benzeneacetonitrile with a sulfonylating agent, such as tosyl chloride, in the presence of a base like pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Benzeneacetonitrile, 2-methyl-alpha-[2-[[[(4-methylphenyl)sulfonyl]oxy]imino]-3(2H)-thienylidene]- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Benzeneacetonitrile, 2-methyl-alpha-[2-[[[(4-methylphenyl)sulfonyl]oxy]imino]-3(2H)-thienylidene]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Benzeneacetonitrile, 2-methyl-alpha-[2-[[[(4-methylphenyl)sulfonyl]oxy]imino]-3(2H)-thienylidene]- involves its interaction with specific molecular targets and pathways. For instance, in biochemical applications, it may inhibit certain enzymes by binding to their active sites, thereby altering their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Benzeneacetonitrile, 2-methyl-alpha-[2-[[[(4-methylphenyl)sulfonyl]oxy]imino]-3(2H)-thienylidene]- can be compared with other similar compounds, such as:

    Benzeneacetonitrile: A simpler compound with a similar nitrile group but lacking the thienylidene and sulfonyl moieties.

    2-Methylbenzeneacetonitrile: Similar in structure but without the sulfonyl and thienylidene groups.

    4-Methylphenylsulfonylacetonitrile: Contains the sulfonyl group but lacks the thienylidene moiety.

The uniqueness of Benzeneacetonitrile, 2-methyl-alpha-[2-[[[(4-methylphenyl)sulfonyl]oxy]imino]-3(2H)-thienylidene]- lies in its combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C20H16N2O3S2

Molecular Weight

396.5 g/mol

IUPAC Name

[(E)-[(3Z)-3-[cyano-(2-methylphenyl)methylidene]thiophen-2-ylidene]amino] 4-methylbenzenesulfonate

InChI

InChI=1S/C20H16N2O3S2/c1-14-7-9-16(10-8-14)27(23,24)25-22-20-18(11-12-26-20)19(13-21)17-6-4-3-5-15(17)2/h3-12H,1-2H3/b19-18+,22-20+

InChI Key

SJFUUYIYTZCECB-RFBAJPLNSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O/N=C/2\C(=C(/C#N)\C3=CC=CC=C3C)\C=CS2

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)ON=C2C(=C(C#N)C3=CC=CC=C3C)C=CS2

Origin of Product

United States

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